molecular formula C6H7N.ClH<br>C6H8ClN<br>C6H7N . HCl<br>C6H8ClN B3432186 Phenylazanium;chloride CAS No. 97467-77-1

Phenylazanium;chloride

Cat. No.: B3432186
CAS No.: 97467-77-1
M. Wt: 129.59 g/mol
InChI Key: MMCPOSDMTGQNKG-UHFFFAOYSA-N
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Description

Phenylazanium;chloride, also known as phenylammonium chloride, is an organic compound with the chemical formula C6H5NH3Cl. It is a salt formed from the reaction of phenylamine (aniline) with hydrochloric acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylazanium;chloride is typically prepared by the reaction of phenylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

  • Dissolve phenylamine in hydrochloric acid.
  • The phenylamine reacts with hydrochloric acid to form this compound. [ \text{C}_6\text{H}_5\text{NH}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NH}_3^+ \text{Cl}^- ]

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Phenylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Reduction Reactions: this compound can be reduced to phenylamine using reducing agents like sodium hydroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other bases can be used to replace the chloride ion.

    Reduction: Sodium hydroxide is commonly used to reduce this compound back to phenylamine.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide will yield phenylamine.

    Reduction Reactions: The major product is phenylamine.

Scientific Research Applications

Phenylazanium;chloride has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes involving amines.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenylazanium;chloride involves its ability to donate a proton (H+) due to the presence of the phenylammonium ion. This proton donation can lead to various chemical reactions, including the formation of new bonds and the activation of other molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Phenylamine (Aniline): The parent compound of phenylazanium;chloride.

    Phenylammonium Nitrate: Another salt of phenylamine with similar properties.

    Phenylammonium Sulfate: A sulfate salt of phenylamine.

Uniqueness: this compound is unique due to its specific reactivity with chloride ions and its ability to form stable salts. This makes it particularly useful in organic synthesis and industrial applications.

Properties

IUPAC Name

aniline;hydrochloride
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InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
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InChI Key

MMCPOSDMTGQNKG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N.Cl
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Molecular Formula

C6H7N.ClH, Array, C6H8ClN
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Related CAS

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent)
Record name Benzenamine, labeled with carbon-14, hydrochloride (1:1)
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Record name Polyaniline hydrochloride
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Record name Aniline hydrochloride homopolymer
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DSSTOX Substance ID

DTXSID3020091
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Molecular Weight

129.59 g/mol
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Physical Description

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C
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Flash Point

380 °F (NTP, 1992), 193 °C o.c.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107
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Density

1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³
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Vapor Density

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46
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CAS No.

142-04-1, 97467-77-1
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Melting Point

388 °F (NTP, 1992), 196-202 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenylazanium;chloride
Reactant of Route 2
Phenylazanium;chloride
Reactant of Route 3
Phenylazanium;chloride
Reactant of Route 4
Phenylazanium;chloride
Reactant of Route 5
Phenylazanium;chloride
Reactant of Route 6
Phenylazanium;chloride

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